3'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone

Description

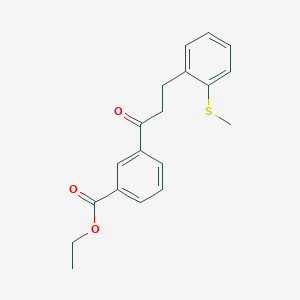

3'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-39-7) is a propiophenone derivative with a carboethoxy (-COOEt) group at the 3'-position and a 2-thiomethylphenyl (-SMe) substituent at the 3-position. Its IUPAC name is ethyl 2-[3-(2-methylsulfanylphenyl)propanoyl]benzoate, and it is used in organic synthesis and pharmaceutical research due to its unique electronic and steric properties .

Properties

IUPAC Name |

ethyl 3-[3-(2-methylsulfanylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3S/c1-3-22-19(21)16-9-6-8-15(13-16)17(20)12-11-14-7-4-5-10-18(14)23-2/h4-10,13H,3,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYIFCMOAVBNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644315 | |

| Record name | Ethyl 3-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-42-2 | |

| Record name | Ethyl 3-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of 3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The compound’s structural analogues differ in substituents on the phenyl ring (e.g., methoxy, fluoro, chloro) or the position of the carboethoxy group. These variations significantly influence reactivity, physicochemical properties, and applications.

Thiomethyl (-SMe) vs. Methoxy (-OMe)

- 3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone (CAS: 898769-77-2, C₁₉H₂₀O₄, MW: 312.4) replaces the thiomethyl group with a methoxy group. The methoxy substituent is a stronger electron donor than thiomethyl, which may enhance nucleophilic reactivity in α-functionalization reactions (e.g., α-phenylselenation, as seen in acetophenone and propiophenone derivatives ).

- Synthetic Pathways: Thiomethyl derivatives often require thiolation steps (e.g., using sulfur and amines like morpholine), as demonstrated in propiophenone reactions (Scheme 12, ). Methoxy analogues are typically synthesized via alkylation or nucleophilic substitution.

Halogen-Substituted Analogues

- 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone (CAS: 898788-88-0, C₁₈H₁₇FO₃, MW: 300.32) introduces a fluorine atom, increasing electronegativity and lipophilicity. Fluorinated compounds often exhibit enhanced metabolic stability .

- 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-55-7, C₁₆H₁₄Cl₂OS, MW: 333.26) incorporates chlorine atoms, which are electron-withdrawing. This may reduce reactivity in electrophilic substitutions but improve binding affinity in drug candidates .

Physicochemical Properties

| Compound (CAS) | Substituent(s) | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 898754-39-7 (Target) | 3'-COOEt, 3-SMe | C₁₉H₂₀O₃S | 328.43 | Moderate lipophilicity (logP ~3.5)* |

| 898769-77-2 | 3'-COOEt, 3-OMe | C₁₉H₂₀O₄ | 312.4 | Higher solubility in polar solvents |

| 898788-88-0 | 2'-COOEt, 3-F | C₁₈H₁₇FO₃ | 300.32 | Enhanced metabolic stability |

| 898777-76-9 (3,4,5-trifluoro) | 2'-COOEt, 3-CF₃ | C₁₈H₁₅F₃O₃ | 336.31 | High lipophilicity (logP ~4.2)* |

*Estimated based on substituent contributions.

Biological Activity

Overview

3'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is a compound belonging to the propiophenone family, characterized by its unique chemical structure which includes a carboethoxy group and a thiomethyl-substituted phenyl group. This compound has garnered interest in various fields, particularly for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The molecular formula for this compound is C18H20O2S. The structural representation can be summarized as follows:

- Core Structure : Propiophenone

- Substituents :

- Carboethoxy group at the 3' position

- Thiomethyl group on the phenyl ring

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have demonstrated that certain propiophenones can induce apoptosis in cancer cell lines by activating specific signaling pathways. The exact mechanism of action for this compound is still under investigation, but it is hypothesized to involve interactions with cellular receptors or enzymes that regulate cell proliferation.

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| MCF-7 | Induced apoptosis | Activation of caspase pathways | |

| HeLa | Inhibited proliferation | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| P. aeruginosa | 10 | 100 |

The biological activity of this compound may be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The thiomethyl group may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as a modulator for specific receptors, leading to altered cellular responses.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), contributing to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- A study on derivatives found that modifications in the thiomethyl and carboethoxy groups significantly impacted their cytotoxicity against various cancer cell lines.

- Another investigation highlighted the compound's potential as an anti-inflammatory agent, demonstrating reduced levels of pro-inflammatory cytokines in treated models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.